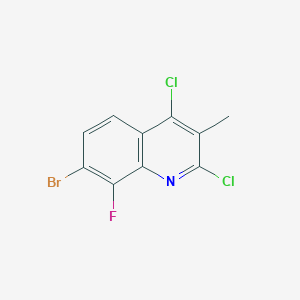
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline is a useful research compound. Its molecular formula is C10H5BrCl2FN and its molecular weight is 308.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-Bromo-2,4-dichloro-8-fluoro-3-methylquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry. Its unique structure, characterized by multiple halogen substituents, enhances its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₅BrCl₂F
- Molecular Weight : 308.96 g/mol
- Structure : The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and potential for diverse biological interactions.
Research indicates that this compound interacts with various biological targets. Preliminary studies have shown:
- Binding Affinity : The compound exhibits notable binding affinity to specific proteins involved in cellular pathways, which may contribute to its pharmacological effects.
- Inhibition Studies : It has been reported to inhibit certain enzyme activities linked to cancer proliferation and inflammation .
Biological Activities
The biological activities of this compound include:
-
Antimicrobial Activity :
- Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Potential antifungal activity has also been noted in preliminary screenings.
- Anticancer Properties :
- Antimalarial Activity :
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Case Study: Anticancer Activity
A study evaluated the compound's effects on human lung cancer cells (A549). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM. Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.
Case Study: Antimicrobial Efficacy
In a comparative study against common bacterial strains (E. coli and S. aureus), this compound exhibited inhibition zones ranging from 15 mm to 25 mm, showcasing its potential as a broad-spectrum antimicrobial agent.
Eigenschaften
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoro-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2FN/c1-4-7(12)5-2-3-6(11)8(14)9(5)15-10(4)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHZLKWCPLXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C(C=C2)Br)F)N=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













